molecular formula C13H9ClO4S B2476387 2-Formylphenyl 4-chlorobenzenesulfonate CAS No. 634593-06-9

2-Formylphenyl 4-chlorobenzenesulfonate

Cat. No.: B2476387
CAS No.: 634593-06-9
M. Wt: 296.72
InChI Key: SSJRPLPUSNJOFQ-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C13H9ClO4S and its molecular weight is 296.72. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bond and Halogen-Bond Interactions

Research on 2-formylphenyl 4-chlorobenzenesulfonate (2FP4CBS) has delved into its role in forming hydrogen-bond, halogen-bond, and π-π interactions in solid-state supramolecular architectures. The study by Andleeb et al. (2018) highlights the synthesis of 2FP4CBS and its analogs, revealing their ability to form intricate crystal structures through these noncovalent interactions. The analysis, backed by density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces, emphasizes the stabilizing nature of these interactions, particularly the halogen-bonding interactions, in rationalizing the solid-state crystal structures of these compounds (Andleeb et al., 2018).

Nanomaterial Hybrid Formation

2FP4CBS has also been explored for its potential in creating new organo-mineral hybrid nanomaterials. Lakraimi et al. (2006) conducted a study intercalating 4-chlorobenzenesulfonate (4-CBS) between layers of Zn–Al layered double hydroxides (LDHs). This process, using methods like direct synthesis and ion exchange, resulted in a hybrid material showcasing a good degree of intercalation. The hybrid material, characterized by techniques like X-ray diffraction and infrared spectroscopy, displayed promising stability and structure, setting a foundation for potential applications in various fields (Lakraimi et al., 2006).

Nonlinear Optical Applications

The compound's utility extends to the domain of nonlinear optics as well. Sundaram et al. (2018) synthesized a new chromophore, DACSC, involving 2FP4CBS, and conducted extensive characterizations, including single crystal XRD and TG-DTA techniques. Their studies unveiled the compound's significant second harmonic generation efficiency and its non-centrosymmetric space group, highlighting its potential for nonlinear optical applications. The impact of hydrogen bonds on molecular packing was particularly noted, indicating the compound's suitability for precise applications in this area (Sundaram et al., 2018).

Mechanism of Action

Properties

IUPAC Name

(2-formylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c14-11-5-7-12(8-6-11)19(16,17)18-13-4-2-1-3-10(13)9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRPLPUSNJOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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